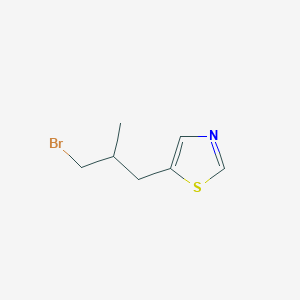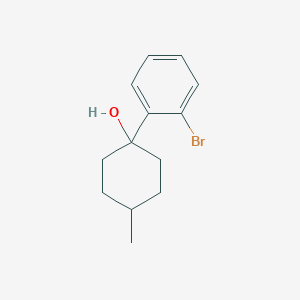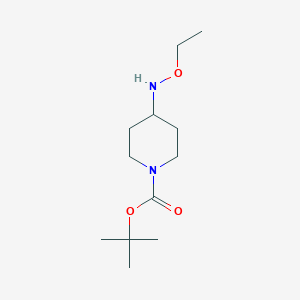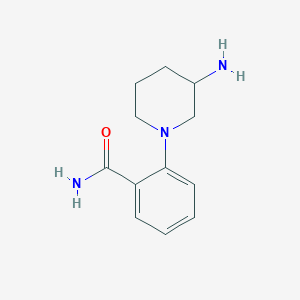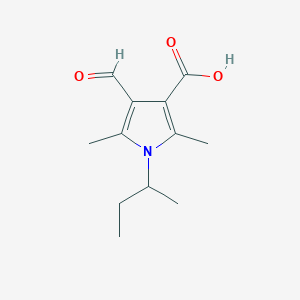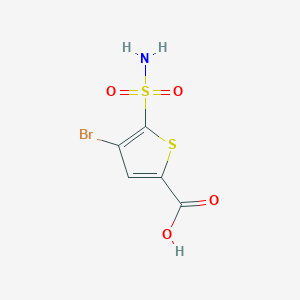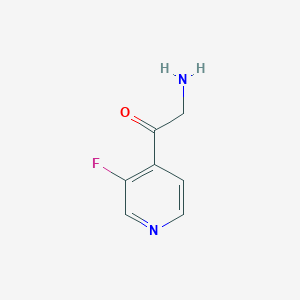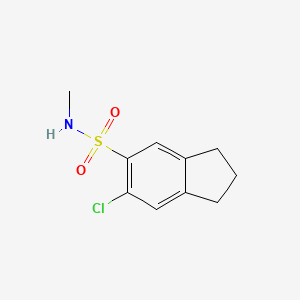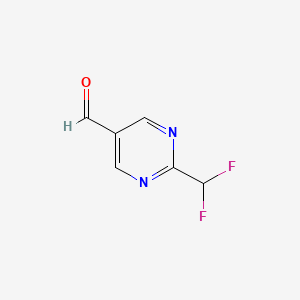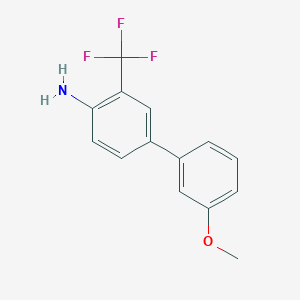
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an aniline moiety
Vorbereitungsmethoden
The synthesis of 4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, often using halogenating agents or other electrophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and protein binding due to its unique structural features.
Wirkmechanismus
The mechanism by which 4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the methoxy and aniline groups, enables the compound to bind to specific sites on target molecules, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
4-Methoxy-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and methoxy groups but differs in the position of these groups on the aromatic ring.
2-(Trifluoromethyl)aniline: Lacks the methoxy group, resulting in different chemical and biological properties.
3-Methoxyaniline: Contains the methoxy group but lacks the trifluoromethyl group, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C14H12F3NO |
|---|---|
Molekulargewicht |
267.25 g/mol |
IUPAC-Name |
4-(3-methoxyphenyl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H12F3NO/c1-19-11-4-2-3-9(7-11)10-5-6-13(18)12(8-10)14(15,16)17/h2-8H,18H2,1H3 |
InChI-Schlüssel |
UCLSADIANOEFKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



